molecular formula C26H23N3O4 B5166710 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid CAS No. 6058-42-0

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid

Cat. No.: B5166710
CAS No.: 6058-42-0
M. Wt: 441.5 g/mol
InChI Key: VIPXLWNGZDNITH-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the propanoic acid side chain and the benzoyl groups. Common reagents used in these steps include indole, 4-methylbenzoyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or ketones.

    Reduction: The benzoyl groups can be reduced to corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-3-carboxaldehyde, while reduction of the benzoyl groups could produce the corresponding benzyl alcohol derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Tryptophan: An essential amino acid that also contains an indole ring.

Uniqueness

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is unique due to its specific substitution pattern and the presence of both benzoyl and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16-10-12-17(13-11-16)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-18-15-27-21-8-4-2-6-19(18)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPXLWNGZDNITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387193
Record name 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-42-0
Record name 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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